molecular formula C21H18FN5O B11020666 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11020666
M. Wt: 375.4 g/mol
InChI Key: VWMODYBAETYDIZ-UHFFFAOYSA-N
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Description

N-(6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include fluorinated carbazole derivatives and pyridyl-substituted pyrazoles. Common synthetic methods include:

    Nucleophilic substitution reactions: to introduce the fluorine atom.

    Cyclization reactions: to form the carbazole and pyrazole rings.

    Amidation reactions: to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with other fluorinated carbazole derivatives and pyridyl-substituted pyrazoles.

    Carbazole derivatives: Known for their anticancer and antimicrobial activities.

    Pyrazole derivatives: Studied for their anti-inflammatory and analgesic properties.

Uniqueness

The uniqueness of N-(6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H18FN5O

Molecular Weight

375.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H18FN5O/c22-12-7-8-15-14(10-12)13-4-3-6-17(20(13)24-15)25-21(28)19-11-18(26-27-19)16-5-1-2-9-23-16/h1-2,5,7-11,17,24H,3-4,6H2,(H,25,28)(H,26,27)

InChI Key

VWMODYBAETYDIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC(=NN4)C5=CC=CC=N5

Origin of Product

United States

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